![molecular formula C22H26N2O5 B2444755 3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941905-02-8](/img/structure/B2444755.png)
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, a tetrahydroquinoline moiety, and a benzamide structure. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the tetrahydroquinoline intermediate with a trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Linkage: The final step involves coupling the intermediate with a suitable amine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anti-cancer effects . The compound may also interact with other proteins and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with trimethoxyphenyl groups.
Uniqueness
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications .
Biological Activity
3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound's structure consists of a trimethoxybenzene moiety linked to a tetrahydroquinoline derivative. Its molecular formula is C22H26N2O5, and it features a complex arrangement that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation, which is crucial for cell division.
- Heat Shock Protein 90 (Hsp90) Inhibition : It disrupts the function of Hsp90, leading to destabilization of client proteins involved in cancer progression.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A2058 Melanoma | 0.58 | Inhibition of cell proliferation |
HT-29 Colon Cancer | 0.70 | Disruption of microtubule dynamics |
MCF7 Breast Cancer | 0.80 | Hsp90 inhibition leading to apoptosis |
These findings suggest that the compound may serve as a promising candidate for cancer therapy due to its low IC50 values indicating potent activity.
Case Studies
- Study on A2058 Melanoma Cells :
-
HT-29 Colon Cancer Model :
- In another investigation involving HT-29 colon cancer cells, the compound exhibited an IC50 value of 0.70 µM. This study highlighted its potential as an antitumor agent through its ability to inhibit tubulin polymerization and induce apoptosis .
Toxicity Profile
The toxicity assessments indicate that while the compound is effective against cancer cells, it maintains a favorable safety profile with minimal adverse effects observed in preliminary animal studies.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-10-24-17-8-7-16(11-14(17)6-9-20(24)25)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGQQXVPWWZALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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